C.I. Food Red 17:1 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). It is classified as a food colorant (E129) in the European Union and as an approved color additive by the U.S. Food and Drug Administration for use in various consumables .
The synthesis of C.I. Food Red 17:1 involves several key steps:
The synthesis typically requires careful control of temperature and pH to ensure optimal yield and purity of the final product. The reaction conditions must be optimized to prevent degradation of sensitive intermediates.
C.I. Food Red 17:1 has a complex molecular structure characterized by its azo linkage. The molecular formula is , with a molecular weight of approximately 350.38 g/mol.
The maximum absorbance of Allura Red AC in solution occurs at about 504 nm, which is indicative of its strong red coloration . The compound's structure can be represented as follows:
C.I. Food Red 17:1 participates in various chemical reactions typical of azo dyes:
These reactions are significant in understanding the stability and reactivity of Allura Red AC under different environmental conditions, such as pH variations and light exposure.
The mechanism through which C.I. Food Red 17:1 imparts color involves its interaction with light. When light strikes the dye molecules, specific wavelengths are absorbed, while others are reflected or transmitted, resulting in the perception of red color.
Research indicates that Allura Red AC can interact with biological molecules, potentially affecting enzyme activity. For instance, studies have shown that degradation products from this dye can inhibit certain enzyme activities, raising concerns about its safety in food applications .
C.I. Food Red 17:1 has diverse applications across various industries:
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